molecular formula C13H15NO5 B1340370 Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate CAS No. 61713-40-4

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate

Cat. No. B1340370
CAS RN: 61713-40-4
M. Wt: 265.26 g/mol
InChI Key: XXLCRFPZOCQTPL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate is a compound that can be synthesized through reactions involving ethyl 3-oxobutanoate or its derivatives. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied, which can give insights into the properties and reactivity of Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate.

Synthesis Analysis

The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. A similar approach could be employed for the synthesis of Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate, using 4-nitrobenzaldehyde as the starting aldehyde.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed by spectral studies and X-ray diffraction . These compounds crystallize in different crystal systems, such as monoclinic and triclinic, and adopt a Z conformation about the C=C double bond. The molecular structure of Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate would likely be similar, with the nitro group influencing the electronic and steric properties of the molecule.

Chemical Reactions Analysis

The reactivity of ethyl 3-oxobutanoate derivatives can be complex, as seen in the reaction of ethyl 3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, leading to various products . The presence of a nitro group in Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate would affect its reactivity, potentially leading to different reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxobutanoate derivatives are influenced by their molecular structure. The presence of substituents like chloro, methyl, and fluoro groups can affect the antimicrobial and antioxidant activities of these compounds . The nitro group in Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate is likely to confer unique properties, such as increased reactivity due to the electron-withdrawing nature of the nitro group, which could also impact its biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity : Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate and related compounds have been synthesized using Knoevenagel condensation reactions. These compounds have been characterized by spectral studies and X-ray diffraction, showing significant antimicrobial activities (Kariyappa et al., 2016); (Kumar et al., 2016).

  • Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a versatile intermediate for synthesizing diverse trifluoromethyl heterocycles. This includes oxazoles, thiazoles, and pyridines, demonstrating the compound's potential in organic synthesis and pharmaceutical applications (Honey et al., 2012).

Photochemical and Polymerization Studies

  • Photochemical Reactions : The compound has been involved in photochemical studies, demonstrating its potential in the synthesis of azalactones through photocyclization processes (Hasegawa et al., 1990).

Antioxidant Properties

  • Antioxidant Activity : Some derivatives of ethyl 2-(4-nitrobenzyl)-3-oxobutanoate have shown significant antioxidant properties. This includes compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, indicating their potential use in combating oxidative stress (Stanchev et al., 2009).

Agricultural and Plant Growth Studies

  • Growth-Regulating Activity on Plants : Certain derivatives have shown growth-regulating activity on soybean plants. These compounds demonstrated concentration-dependent effects on shoot and root biomass, highlighting their potential in agricultural research (Stanchev et al., 2010).

Analytical Chemistry Applications

  • Gas Chromatographic Determination : Ethyl 3-oxobutanoate, a related compound, has been used as a derivatization reagent in gas chromatography for determining trace nitrite levels in environmental and biological samples, showcasing its application in analytical chemistry (Mitsuhashi, 1993).

Safety And Hazards

Without specific information on this compound, it’s hard to provide accurate safety and hazard information. Standard lab safety procedures should be followed when handling unknown compounds .

Future Directions

The future directions for this compound would depend on its intended use. If it has potential medicinal properties, further pharmacological studies could be conducted .

properties

IUPAC Name

ethyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-4-6-11(7-5-10)14(17)18/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLCRFPZOCQTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902297
Record name NoName_1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BRS de Paula, DS Zampieri, FD Nasário… - Biocatalysis and …, 2017 - Elsevier
A methodology that controls the reaction regioselectivity of a substrate with two reactive functions using a whole cell biocatalyst in a biphasic water/[(bmim)PF 6 ] medium is described. …
Number of citations: 7 www.sciencedirect.com
A Chentsova, DB Ushakov, PH Seeberger… - The Journal of …, 2016 - ACS Publications
Reported is a safe, rapid method for the synthesis of α-nitro esters via the trapping of nitronium ions. The two-stage nitration and subsequent deacetylation of readily available 1,3-…
Number of citations: 15 pubs.acs.org
M Kawaguchi, X Han, T Hisada… - Journal of Medicinal …, 2019 - ACS Publications
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that is involved in bone metabolism and insulin resistance, hydrolyzes 2′,3′-…
Number of citations: 22 pubs.acs.org
R Barik, J Halder, S Nanda - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Ketoreductase from growing cells of Klebsiella pneumoniae (NBRC 3319) acts as an efficient reagent for converting racemic α-benzyl/cinnamyl substituted-β-ketoesters to the …
Number of citations: 7 pubs.rsc.org
Z Yu, M Li, K Wang, Y Gu, S Guo, W Wang… - Journal of Medicinal …, 2022 - ACS Publications
Twenty-three new coumarin-furoxan hybrids were synthesized, which exhibited nanomole antiproliferation activities in A2780, A2780/CDDP, MCF-7/ADR, and MDA-MB-231. Among …
Number of citations: 10 pubs.acs.org

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